(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone
Description
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(furan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-21-15)16(19)12-6-9-20-11-12/h1-4,6,9,11,15H,5,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRNMIXJTFYYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone is a heterocyclic organic molecule notable for its complex structure, which includes a thiazepane ring, a furan moiety, and a chlorophenyl substituent. This unique configuration is believed to contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure can be summarized as follows:
- Thiazepane Ring : A seven-membered ring containing sulfur and nitrogen, which enhances its reactivity.
- Furan Moiety : A five-membered ring with oxygen that may contribute to various biological interactions.
- Chlorophenyl Group : A chlorinated aromatic ring that can influence the compound's pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Several thiazepane derivatives have shown effectiveness against various bacterial strains. The presence of the thiazepane ring is thought to enhance membrane permeability, facilitating the compound's entry into bacterial cells.
2. Anticancer Properties
Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
3. Anti-inflammatory Effects
The combination of furan and thiazepane rings may contribute to anti-inflammatory activities by modulating inflammatory pathways. This effect is particularly relevant in conditions characterized by chronic inflammation.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.
- Binding Affinity : Studies have indicated a significant binding affinity for various biological targets, which can be elucidated through computational modeling and experimental assays.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 2-Methylthiazole | Contains thiazole ring | Antimicrobial |
| 2-Chlorobenzothiazole | Chlorinated benzothiazole | Anticancer |
| 5-(Furan-2-carbonyl)thiazolidine | Thiazolidine with furan | Anti-inflammatory |
The unique combination of the thiazepane ring with both chlorophenyl and furan substituents distinguishes this compound from simpler derivatives, potentially enhancing its pharmacological profile.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
-
Synthesis Methodologies :
- Various synthetic routes have been explored, including cyclization reactions involving sulfur-containing precursors and electrophilic aromatic substitution for introducing substituents.
-
Biological Evaluations :
- In vitro studies have demonstrated significant antimicrobial activity against Gram-positive bacteria.
- Preliminary anticancer assays indicated the compound's potential in inhibiting tumor growth in cell lines.
-
Mechanistic Insights :
- Computational studies using structure-activity relationship (SAR) models have predicted favorable interactions with target proteins involved in cancer progression and inflammation.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Chlorine vs.
- Sulfone Modification: The sulfone group in increases polarity and hydrogen-bonding capacity compared to the non-oxidized thiazepane in the target compound, likely improving aqueous solubility.
Aryl Ketone Variations
Molecular Weight and Functional Complexity
- The target compound (~320.5 g/mol) has a lower molecular weight than (336.5 g/mol) due to the absence of thiazole’s sulfur and nitrogen atoms. However, it is heavier than (319.4 g/mol) because of the chlorine atom’s mass contribution.
Research Implications and Limitations
While structural comparisons provide preliminary insights, experimental data on pharmacokinetics, toxicity, and bioactivity are absent in the provided sources. For example:
- The sulfone group in may confer better solubility but could reduce blood-brain barrier penetration compared to the target compound.
- The fluorine atom in might enhance metabolic stability relative to chlorine, a hypothesis requiring validation via in vitro studies.
Further research should prioritize synthesizing the target compound and characterizing its physicochemical and biological properties to enable direct comparisons with established analogs.
Q & A
Basic: What synthetic strategies are recommended for preparing (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone, and how can intermediates be optimized?
Methodological Answer:
The synthesis of this compound likely involves modular assembly of the thiazepane and furan moieties. A plausible route includes:
Thiazepane Ring Formation : Cyclization of a chloro-substituted precursor with a sulfur-containing nucleophile (e.g., thiourea or thioacetic acid) under basic conditions, as seen in analogous thiazepane syntheses .
Furan-3-yl Methanone Coupling : Use of a Friedel-Crafts acylation or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the furan-3-yl group to the thiazepane core.
Intermediate Optimization : Monitor reaction progress via HPLC (e.g., Chromolith columns for high-resolution separation ) and adjust solvent polarity (e.g., tetrahydrofuran/water mixtures) to enhance yields.
Basic: How should researchers validate the structural integrity of this compound, particularly stereochemistry?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Assign peaks using - and -NMR to confirm substituent positions (e.g., 2-chlorophenyl vs. 3-chlorophenyl isomers).
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., thiazepane chair conformation) by co-crystallizing with heavy atoms (e.g., iodine derivatives) .
- Chromatographic Purity : Use reverse-phase HPLC (e.g., Purospher®STAR columns ) with UV detection at 254 nm to ensure >95% purity.
Advanced: How can contradictory biological activity data for this compound be resolved, particularly in receptor-binding assays?
Methodological Answer:
Contradictions may arise from assay conditions or off-target effects. To address this:
Dose-Response Curves : Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
Receptor Specificity : Use competitive binding assays with labeled ligands (e.g., -GABA for GABA receptors) and compare IC values against known inhibitors .
Computational Modeling : Dock the compound into receptor structures (e.g., GPCRdb) to predict binding modes and validate with mutagenesis studies .
Advanced: What strategies are effective for identifying and quantifying synthetic impurities in this compound?
Methodological Answer:
- Impurity Profiling :
- LC-MS : Use high-resolution mass spectrometry (e.g., Q-TOF) to detect trace byproducts (e.g., des-chloro derivatives or oxidized thiazepane rings) .
- Reference Standards : Compare retention times and fragmentation patterns against pharmacopeial impurities (e.g., EP/JP reference standards for benzodiazepine analogs ).
- Quantification : Apply area normalization in HPLC with external calibration curves for impurities ≥0.1%.
Advanced: How can researchers design in vitro assays to evaluate the compound’s metabolic stability?
Methodological Answer:
Hepatic Microsomal Incubations :
- Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH.
- Terminate reactions at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.
Metabolite Identification :
- Analyze supernatants via UPLC-MS/MS (e.g., C18 columns, gradient elution with 0.1% formic acid).
- Monitor for phase I metabolites (e.g., hydroxylation, N-dealkylation) and phase II conjugates .
Half-Life Calculation : Use non-compartmental analysis to estimate intrinsic clearance.
Basic: What analytical techniques are recommended for stability testing under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Conditions : Reflux in 0.1 M HCl/NaOH (1:1 v/v) at 60°C for 24 hours.
- Oxidative Stress : Treat with 3% HO at 25°C for 6 hours.
- Photostability : Expose to UV light (320–400 nm) for 48 hours per ICH Q1B guidelines.
- Analysis : Quantify degradation products using stability-indicating HPLC methods .
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction :
- LogP/D : Calculate via software (e.g., MarvinSuite) to estimate lipophilicity.
- BBB Permeability : Use QSAR models (e.g., SwissADME) trained on CNS-active benzodiazepines .
- Metabolite Prediction : Employ rule-based systems (e.g., Meteor Nexus) to prioritize in vitro testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
